molecular formula C6H8N4O B2469730 6-Aminopicolinohydrazide CAS No. 5584-18-9

6-Aminopicolinohydrazide

Cat. No. B2469730
CAS RN: 5584-18-9
M. Wt: 152.157
InChI Key: KIZIYKSOOXNJRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Aminopicolinohydrazide can be synthesized through numerous methods. For instance, one method involves the reaction of methyl 6-aminopicolinate with hydrazine hydrate in methanol at 70℃ for 4 hours .


Molecular Structure Analysis

The molecular formula of 6-Aminopicolinohydrazide is C6H8N4O . Its average mass is 152.154 Da and its monoisotopic mass is 152.069809 Da .


Chemical Reactions Analysis

In the synthesis of GS-4997, an inhibitor of apoptosis signal-regulating kinase 1, 6-Aminopicolinohydrazide is used . A mixture of 6-aminopicolinohydrazide and triethyl orthoformate in anhydrous 1,4-dioxane is stirred at 80 °C under an N2 atmosphere .


Physical And Chemical Properties Analysis

6-Aminopicolinohydrazide is an organic molecule with the chemical formula C6H8N4O. More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Antiplasmodial Activity

A study by Hochegger et al. (2021) prepared compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction, which included 6-Aminopicolinohydrazide derivatives. These compounds were tested for antiplasmodial activity against Plasmodium falciparum NF54, showing that activity and cytotoxicity were significantly influenced by the linker and its substitution, highlighting the potential of 6-Aminopicolinohydrazide derivatives in antiplasmodial applications (Hochegger et al., 2021).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) discovered that compounds related to 6-Aminopicolinohydrazide showed promising antiproliferative activity toward human cancer cells, likely due to tubulin polymerization inhibition. This suggests the potential use of 6-Aminopicolinohydrazide derivatives in cancer research, especially concerning the mechanisms of cell division and cancer proliferation (Minegishi et al., 2015).

Inhibitors of Coagulation Factor Xa

Research by Pauls et al. (2001) in the field of antithrombotic agents indicated that derivatives of 6-Aminopicolinohydrazide could be potential inhibitors of Factor Xa, a key enzyme in the blood coagulation pathway. This presents a possibility for these compounds to be used in the development of new anticoagulants (Pauls et al., 2001).

Enzyme Inhibitory Properties

A study by Almaz et al. (2021) on benzohydrazide derivatives, which include 6-Aminopicolinohydrazide structures, found that these compounds exhibited inhibitory effects on cholinesterase enzymes. This implies potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease, where enzyme inhibition can play a critical role (Almaz et al., 2021).

Safety and Hazards

The safety data sheet for 6-Aminopicolinohydrazide indicates that it has an acute toxicity (oral), which falls under Category 4, H302 . No other specific hazards were mentioned in the retrieved papers.

Future Directions

While the future directions of 6-Aminopicolinohydrazide are not explicitly mentioned in the retrieved papers, its use in the synthesis of GS-4997, an inhibitor of apoptosis signal-regulating kinase 1, suggests potential applications in the development of treatments for diseases such as tumorigenesis, neurodegenerative disorders, metabolic disorders, and infections .

Mechanism of Action

Target of Action

6-Aminopicolinohydrazide is an inhibitor of apoptosis signal-regulating kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase (MAPK) family, which resides upstream of both Jun N-terminal kinase (JNK) and p38 . ASK1 is capable of phosphorylating the MAP2Ks MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNKs and p38 MAPKs, respectively . ASK1 modulates various responses to cellular stress including reactive oxygen species (ROS), calcium influx, endoplasmic reticulum (ER), infection, and inflammation .

Mode of Action

Given its role as an ask1 inhibitor, it likely interacts with ask1 to prevent its activation and subsequent phosphorylation of map2ks . This would inhibit the downstream activation of JNKs and p38 MAPKs, thereby modulating the cellular stress responses that ASK1 is involved in .

Biochemical Pathways

The inhibition of ASK1 by 6-Aminopicolinohydrazide affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress . By inhibiting ASK1, 6-Aminopicolinohydrazide can potentially modulate these processes, although the specific downstream effects would depend on the cellular context .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of 6-Aminopicolinohydrazide’s action would be the modulation of the cellular processes controlled by the MAPK signaling pathway . This could include changes in cell growth, differentiation, and stress responses . The specific effects would depend on the cellular context and the specific stressors present .

Action Environment

The action, efficacy, and stability of 6-Aminopicolinohydrazide could potentially be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific cellular context . .

properties

IUPAC Name

6-aminopyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZIYKSOOXNJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopicolinohydrazide

CAS RN

5584-18-9
Record name 6-Amino-2-pyridinecarboxylic acid hydrazide
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